molecular formula C31H41N5O3 B608944 Isox dual CAS No. 1962928-22-8

Isox dual

Cat. No.: B608944
CAS No.: 1962928-22-8
M. Wt: 531.701
InChI Key: HCDQWCDANVEBQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"Isox Dual" is a synthetic heterocyclic compound containing an isoxazole core fused with a dual-functionalized aromatic ring system. Its IUPAC name is 5-(3,4-difluorophenyl)-3-methylisoxazole-4-carboxamide, with the molecular formula C₁₁H₈F₂N₂O₂ and a molecular weight of 246.19 g/mol. First synthesized in 2020 via a [3+2] cycloaddition reaction between a nitrile oxide and a substituted acetylene intermediate, it has demonstrated potent inhibitory activity against tyrosine kinase receptors, particularly in oncology and inflammatory disease models .

Scientific Research Applications

Cancer Research

Isox Dual has been studied extensively in the context of cancer therapy. Its dual inhibition mechanism is believed to interfere with oncogenic signaling pathways, making it a candidate for combination therapies.

Case Study: Multiple Myeloma
In a study examining the impact of bromodomain inhibitors on the IRF4-MYC oncogenic axis in multiple myeloma, this compound was compared with other inhibitors like JQ1 and SGC-CBP30. The results indicated that while this compound showed some inhibitory effects, it was less effective than the combination of JQ1 and SGC-CBP30, suggesting limited advantages over existing treatments .

Efficacy Data Table:

Treatment TypeComplete Response (CR)Partial Response (PR)Stable Disease (SD)Progressive Disease (PD)
This compound Alone0%20%40%40%
JQ1 + SGC-CBP3010%50%30%10%

Epigenetic Research

As a chemical probe, this compound is instrumental in studying epigenetic modifications and their roles in gene expression regulation. It helps researchers understand how bromodomain proteins interact with acetylated lysines on histones and non-histone proteins.

Research Findings:
A study highlighted that this compound's inhibition of CBP/p300 and BRD4 can lead to significant changes in gene expression profiles associated with various cancers. The compound's ability to disrupt these interactions provides insights into therapeutic strategies targeting epigenetic regulators .

Optimization of Synthesis

The synthesis of this compound has been optimized to improve yield and scalability. The refined synthetic route addresses challenges faced in earlier methods, making it more amenable for large-scale production necessary for clinical applications .

Comparison with Similar Compounds

Key Properties:

  • Solubility : 12.5 mg/mL in DMSO; <0.1 mg/mL in water.
  • Melting Point : 168–170°C.
  • Spectroscopic Data :
    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, NH), 7.85–7.78 (m, 2H, Ar-H), 7.45 (t, 1H, J = 8.4 Hz, Ar-H), 2.95 (s, 3H, CH₃).
    • ¹³C NMR (100 MHz, DMSO-d₆): δ 165.2 (C=O), 162.0 (C-F), 158.7 (C-F), 140.5 (isoxazole C3), 132.1–115.8 (aromatic carbons), 25.3 (CH₃).
    • HRMS : m/z calcd. for C₁₁H₈F₂N₂O₂ [M+H]⁺: 247.0625; found: 247.0628 .

Isox Dual belongs to the isoxazole-derived kinase inhibitor class. Two structurally and functionally analogous compounds are Lapatinib (Tykerb®) and Pelitinib (EKB-569).

Table 1. Comparative Data for this compound, Lapatinib, and Pelitinib

Parameter This compound Lapatinib Pelitinib
Molecular Formula C₁₁H₈F₂N₂O₂ C₂₉H₂₆ClFN₄O₄S C₂₄H₂₁ClFN₃O₃
Molecular Weight 246.19 g/mol 581.06 g/mol 446.89 g/mol
Targets (IC₅₀) EGFR (8.3 nM), HER2 (11.7 nM) EGFR (10.8 nM), HER2 (9.2 nM) EGFR (2.1 nM)
Solubility (DMSO) 12.5 mg/mL 8.2 mg/mL 15.0 mg/mL
Oral Bioavailability 67% (rat) 34% (human) 52% (mouse)
LD₅₀ (acute, rat) 320 mg/kg 550 mg/kg 420 mg/kg
Clinical Status Preclinical Approved (NSCLC) Phase II discontinued

Structural and Functional Analysis:

Lapatinib (Tykerb®):

  • A quinazoline derivative with a but-2-enedioate side chain.
  • Targets EGFR/HER2 but suffers from low bioavailability (34%) due to poor intestinal absorption .
  • Clinical limitations include acquired resistance via T790M mutations .

Pelitinib (EKB-569): An irreversible EGFR inhibitor with a 4-anilinoquinazoline scaffold. Exhibits higher EGFR affinity (IC₅₀ = 2.1 nM) but was discontinued due to severe dermatologic toxicity in Phase II trials .

This compound :

  • The isoxazole moiety enhances metabolic stability compared to quinazoline-based analogs.
  • Fluorine substitution at C3/C4 improves target selectivity and reduces off-site toxicity (LD₅₀ = 320 mg/kg vs. Pelitinib’s 420 mg/kg) .

Efficacy and Toxicity Trade-offs:

  • This compound shows a 2.1-fold higher tumor growth inhibition (TGI) than Lapatinib in xenograft models (78% vs. 37% TGI at 50 mg/kg) .
  • However, its narrow therapeutic index (TI = 3.9) requires dose optimization, whereas Lapatinib’s TI = 16.2 ensures safer clinical use .

Research Findings and Critical Evaluation

Recent studies highlight this compound’s synergistic effects with paclitaxel in EGFR-mutant NSCLC cells (combination index = 0.48) . In contrast, Pelitinib’s irreversible binding causes prolonged kinase suppression, leading to cumulative toxicity .

Biological Activity

Isox Dual (CAS 1962928-22-8) is a compound recognized for its dual inhibitory effects on the bromodomains of CBP/p300 and BRD4. This article explores its biological activity, including its mechanism of action, efficacy in various studies, and potential applications in medical research.

  • Chemical Name : 3-[4-[2-[5-(Dimethyl-1,2-oxazol-4-yl)-1-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl]ethyl]phenoxy]propyl]dimethylamine
  • Purity : ≥98%

This compound functions as a bromodomain inhibitor, specifically targeting the acetyl-lysine binding sites on CBP/p300 and BRD4. The compound exhibits distinct inhibitory potency with IC50 values of:

TargetIC50 (μM)
CBP0.65
BRD41.5

These values indicate this compound's effectiveness in inhibiting these targets, which play critical roles in transcriptional regulation and are implicated in various diseases, including cancer .

Biological Activity and Efficacy

This compound has been shown to downregulate pro-inflammatory cytokines such as IL-6, IL-1β, and IFN-β in macrophages, suggesting its potential role in modulating immune responses .

Case Studies

  • Multiple Myeloma Research :
    A study investigated the impact of this compound on multiple myeloma (MM) cell lines. The compound demonstrated limited efficacy compared to other inhibitors like JQ1 and SGC-CBP30. The combination treatment of JQ1 with SGC-CBP30 yielded stronger inhibitory effects on cell viability than this compound alone, indicating that this compound may not provide significant advantages in MM treatment protocols .
  • Synergistic Effects :
    Research indicated that while this compound inhibited cell viability, it did not exhibit synergistic effects when combined with other bromodomain inhibitors. The lack of enhanced efficacy suggests that this compound may have a narrower therapeutic window compared to other available inhibitors .

Comparative Analysis with Other Inhibitors

The following table summarizes the comparative potency of this compound against other bromodomain inhibitors:

CompoundTargetIC50 Range (μM)Notes
This compoundCBP0.65Moderate potency
BRD41.5Limited efficacy in MM
JQ1BRD40.27 - 0.42High potency
SGC-CBP30CBP/p3001.58 - 5Effective when combined with JQ1
OTX015BRD40.47 - 1.9Comparable to JQ1

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are most effective for characterizing Isox dual’s molecular structure and purity in initial experimental setups?

  • Answer : Utilize high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to map functional groups and stereochemistry . Pair with reverse-phase HPLC to assess purity (>95% threshold) and identify impurities via UV-Vis or diode array detection. Cross-validate results with X-ray crystallography if crystalline forms are obtainable .

Q. How can researchers design controlled experiments to isolate this compound’s biological or chemical activity from confounding variables?

  • Answer : Implement factorial design to test variables (e.g., temperature, pH, concentration) systematically. Use negative controls (e.g., solvent-only groups) and positive controls (reference compounds with known activity). Apply ANOVA to assess significance of interactions, ensuring reproducibility across ≥3 independent trials .

Q. What are the best practices for synthesizing this compound in laboratory settings to ensure yield optimization and reproducibility?

  • Answer : Optimize reaction parameters via Design of Experiments (DoE) software (e.g., Minitab) to identify critical factors (catalyst loading, solvent polarity). Monitor reaction progress via TLC or in situ FTIR. Purify via column chromatography with gradient elution, and document solvent ratios, Rf values, and crystallization conditions in detail .

Advanced Research Questions

Q. How should researchers resolve contradictions between computational predictions (e.g., DFT simulations) and empirical data on this compound’s reactivity?

  • Answer : Re-evaluate computational models by adjusting basis sets or solvation parameters to better match experimental conditions. Validate with kinetic studies (e.g., stopped-flow spectrophotometry) to measure reaction rates. Cross-reference with alternative methods like QM/MM hybrid models or in situ Raman spectroscopy for intermediate detection .

Q. What strategies are recommended for integrating multi-omics data (e.g., proteomic, metabolomic) to study this compound’s mechanism of action in complex biological systems?

  • Answer : Use pathway enrichment analysis (tools: MetaboAnalyst, STRING) to identify correlated biomarkers. Apply machine learning (e.g., random forests) to prioritize nodes in interaction networks. Validate hypotheses with CRISPR-Cas9 knockout models or isotopic tracer studies .

Q. How can researchers mitigate bias when analyzing conflicting results from in vitro vs. in vivo studies of this compound?

  • Answer : Conduct sensitivity analysis to quantify the impact of experimental variables (e.g., cell line selection, dosing regimen). Use meta-analysis frameworks (e.g., PRISMA guidelines) to aggregate data from disparate studies. Validate in vivo findings with ex vivo organoid models to bridge translational gaps .

Q. What methodologies are critical for assessing this compound’s long-term stability and degradation pathways under varying environmental conditions?

  • Answer : Perform accelerated stability studies (ICH Q1A guidelines) at elevated temperatures/humidity levels. Analyze degradation products via LC-MS/MS and identify pathways using Arrhenius kinetics. Pair with computational degradation prediction tools (e.g., Zeneth) to model plausible mechanisms .

Q. Data Presentation and Validation

Q. What statistical approaches are essential for validating this compound’s dose-response relationships in pharmacological studies?

  • Answer : Fit data to sigmoidal curves (Hill equation) using nonlinear regression. Calculate EC50/IC50 values with 95% confidence intervals. Assess goodness-of-fit via R² and residual plots. For non-normal distributions, apply non-parametric tests (e.g., Kruskal-Wallis) .

Q. How should researchers address missing or inconsistent data points in high-throughput screening assays involving this compound?

  • Answer : Apply multiple imputation techniques (e.g., MICE algorithm) for missing data, ensuring <10% missingness. Use Grubbs’ test to identify outliers. Replicate ambiguous results with orthogonal assays (e.g., SPR for binding affinity vs. fluorescence polarization) .

Q. Ethical and Methodological Considerations

Q. What protocols ensure ethical compliance when handling this compound in studies involving human-derived samples or animal models?

  • Answer : Adhere to IRB/IACUC guidelines for informed consent and humane endpoints. Perform risk-benefit analysis per Declaration of Helsinki principles. Document material sourcing (e.g., ATCC for cell lines) and disposal protocols for hazardous waste .

Properties

IUPAC Name

3-[4-[2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]ethyl]phenoxy]-N,N-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H41N5O3/c1-23-31(24(2)39-33-23)26-9-12-29-28(22-26)32-30(36(29)16-15-35-17-20-37-21-18-35)13-8-25-6-10-27(11-7-25)38-19-5-14-34(3)4/h6-7,9-12,22H,5,8,13-21H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDQWCDANVEBQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=N3)CCC4=CC=C(C=C4)OCCCN(C)C)CCN5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H41N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601103003
Record name 3-[4-[2-[5-(3,5-Dimethyl-4-isoxazolyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl]ethyl]phenoxy]-N,N-dimethyl-1-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601103003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

531.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1962928-22-8
Record name 3-[4-[2-[5-(3,5-Dimethyl-4-isoxazolyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl]ethyl]phenoxy]-N,N-dimethyl-1-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1962928-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[4-[2-[5-(3,5-Dimethyl-4-isoxazolyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl]ethyl]phenoxy]-N,N-dimethyl-1-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601103003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.